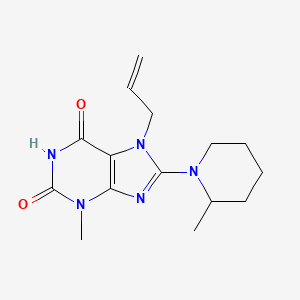

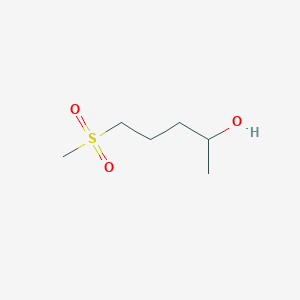

![molecular formula C17H16FNO4S B2443314 methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate CAS No. 1327174-45-7](/img/structure/B2443314.png)

methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate, also known as MFSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Polymer Science and Materials Engineering

Researchers have explored the use of fluoroalkylated and sulfonamide compounds in the development of novel polymers with specific properties such as hydrophobicity, low surface energy, and selectivity towards certain compounds. For example, Sawada et al. (2000) demonstrated the recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media by self-assembled aggregates of a fluoroalkylated end-capped oligomer, highlighting its potential application in selective separation processes and materials science (Sawada et al., 2000). Similarly, Jiang et al. (2016) synthesized fluorinated polymers with short perfluorobutyl side chains, investigating their super wetting performance on diverse substrates. These materials showed promising applications in nonstick and self-cleaning technologies due to their outstanding water- and oil-repellent properties (Jiang et al., 2016).

Organic Chemistry and Synthesis

In organic synthesis, the functionalization and modification of polymers and molecules using sulfone and fluoroalkyl groups have been a topic of interest. For instance, Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction, demonstrating a method for precise control of cation functionality without deleterious side reactions (Kim et al., 2011). This process underscores the importance of such chemical structures in developing advanced materials with specific ionic properties. Additionally, Shankar et al. (2017) highlighted the use of a methylphenyl sulfoximine directing group for the one-pot double annulation of acrylic acids with alkynes under Ru catalysis, creating complex molecular structures efficiently. This method points to the versatility of incorporating fluoroalkyl and sulfonamide motifs in complex organic synthesis (Shankar et al., 2017).

Propriétés

IUPAC Name |

methyl (E)-2-(2-fluorophenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-12-7-9-13(10-8-12)19-11-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)18/h3-11,19H,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXIUQDNUBLJRI-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)

![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)

![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)

![2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2443247.png)

![Tert-butyl N-[[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopentyl]methyl]carbamate](/img/structure/B2443252.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)